trans-3-(Cbz-amino)cyclobutanecarboxylic acid
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Description
Trans-3-(Cbz-amino)cyclobutanecarboxylic acid, commonly referred to as Cbz-amino acid, is a cyclic carboxylic acid that is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including peptides and peptidomimetics, as well as in the study of enzyme kinetics. Cbz-amino acid has been found to have biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Constrained Glutamate Analogues
Research has been focused on the synthesis of optically pure trans-cyclobutane analogues of glutamic acid. These efforts have yielded compounds such as (2S,1′R,2′R)- and (2S,1′S,2′S)-2-(2′-carboxycyclobutyl)glycines, which are prepared via highly selective enzymatic transamination. These analogues are significant due to their potential applications in neuroscience research, particularly in studying glutamate receptors and transporters (Xin Gu et al., 2006).
Material Science Applications
A notable application in material science involves the synthesis of a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) through a solid-state [2 + 2] photocycloaddition. CBDA-2 exhibits desirable stability properties and serves as a unique, semirigid diacid building block for green polymer synthesis and as a cross-linker for biobased epoxies, demonstrating its potential for sustainable material development (Zijun D. Wang et al., 2018).
Peptide Synthesis Methodology
The development of novel methodologies for peptide synthesis utilizing cyclobutane-containing amino acids has been explored. One study focuses on the expedient synthesis of cis- and trans-3-aminocyclobutanecarboxylic acids, showcasing an approach starting from 1,1-cyclobutanedicarboxylic acid. This methodology provides a pathway for the synthesis of peptides featuring cyclobutane as a structurally rigid element, potentially influencing the peptide's bioactivity and stability (D. Radchenko et al., 2011).
properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCPLYMKZBZTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212380-76-1 |
Source
|
Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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